molecular formula C12H20N2 B13233493 (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine

(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine

Cat. No.: B13233493
M. Wt: 192.30 g/mol
InChI Key: RHUOLRQPIBBDSJ-UHFFFAOYSA-N
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Description

(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine is a compound that features a pyridine ring attached to a branched alkyl chain. This compound is known for its steric hindrance, making it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine typically involves the hydroamination of olefins with nitroarenes. This method, developed by Baran and coworkers, is innovative and allows for the efficient production of sterically hindered amines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the hydroamination method mentioned above can be scaled up for industrial applications, providing a practical route for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine is unique due to its steric hindrance, which makes it a valuable building block in organic synthesis and medicinal chemistry. Its structure provides a chemically differentiated motif that is not easily accessible through traditional synthetic routes .

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine

InChI

InChI=1S/C12H20N2/c1-4-10(2)11(3)14-9-12-6-5-7-13-8-12/h5-8,10-11,14H,4,9H2,1-3H3

InChI Key

RHUOLRQPIBBDSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1=CN=CC=C1

Origin of Product

United States

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